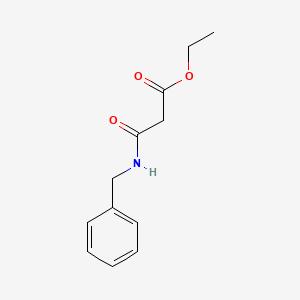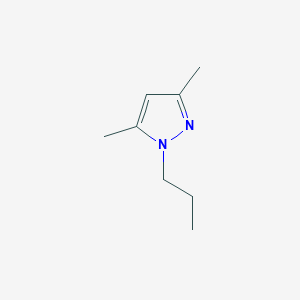
3,5-Dimethyl-1-propyl-1H-pyrazol
Übersicht
Beschreibung
3,5-Dimethyl-1-propyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a propyl group at position 1 on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of agrochemicals and coordination complexes for catalysis
Wirkmechanismus
Target of Action
3,5-Dimethyl-1-propyl-1H-pyrazole is an organic compound that has been found to be a blocking agent for isocyanates . Isocyanates are highly reactive compounds that can react with a variety of biological targets, including proteins and DNA, leading to a range of potential effects.
Mode of Action
The compound interacts with its targets by blocking the reactive sites of isocyanates, preventing them from reacting with other molecules . This blocking action can inhibit the biological activity of isocyanates, potentially mitigating their harmful effects.
Pharmacokinetics
The compound is a white solid that dissolves well in polar organic solvents , suggesting it may have good bioavailability
Result of Action
The primary result of the action of 3,5-dimethyl-1-propyl-1H-pyrazole is the blocking of isocyanate reactivity, which can prevent the harmful effects of these compounds . .
Biochemische Analyse
Biochemical Properties
3,5-Dimethyl-1-propyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for certain enzymes, thereby affecting their activity . For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates. This interaction can lead to changes in the metabolic pathways and influence the overall biochemical processes within the cell .
Cellular Effects
The effects of 3,5-dimethyl-1-propyl-1H-pyrazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 3,5-dimethyl-1-propyl-1H-pyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can form complexes with metal ions, which are essential cofactors for many enzymes, thereby inhibiting their activity. Additionally, it can interact with DNA and RNA, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3,5-dimethyl-1-propyl-1H-pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been found that the compound is relatively stable under standard laboratory conditions. Over time, it can undergo degradation, leading to the formation of various by-products . These by-products can have different biochemical effects, which need to be considered in long-term studies. Additionally, the compound’s effects on cellular function can change over time, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 3,5-dimethyl-1-propyl-1H-pyrazole vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can lead to toxic or adverse effects . For instance, high doses of the compound can cause liver toxicity, as evidenced by elevated liver enzyme levels in animal studies . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
3,5-Dimethyl-1-propyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins . For example, it can inhibit the activity of lipase, an enzyme involved in lipid metabolism, leading to changes in lipid levels within the cell . Additionally, it can affect the activity of enzymes involved in carbohydrate metabolism, such as amylase and glucosidase . These interactions can lead to changes in metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 3,5-dimethyl-1-propyl-1H-pyrazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall biochemical effects.
Subcellular Localization
The subcellular localization of 3,5-dimethyl-1-propyl-1H-pyrazole is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, it can be directed to the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . These subcellular localizations are essential for understanding the compound’s overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of acetylacetone with hydrazine, followed by alkylation with a propyl halide. The reaction proceeds as follows:
Condensation: Acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole.
Industrial Production Methods
Industrial production of 3,5-dimethyl-1-propyl-1H-pyrazole typically involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, reaction optimization, and purification. Catalysts and solvents are often employed to enhance reaction efficiency and yield. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can convert it into corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: Lacks the propyl group at position 1.
1-Propyl-3-methylpyrazole: Has only one methyl group at position 3.
3,5-Dimethyl-1H-pyrazole: Lacks the propyl group at position 1
Uniqueness
3,5-Dimethyl-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAZWCVKENKOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505497 | |
| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-02-3 | |
| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


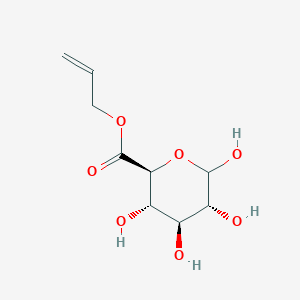
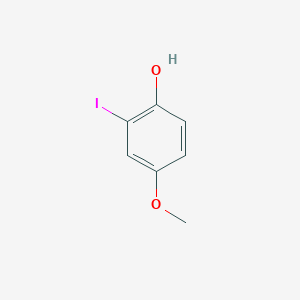
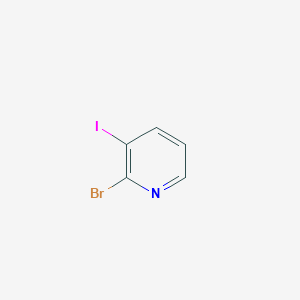
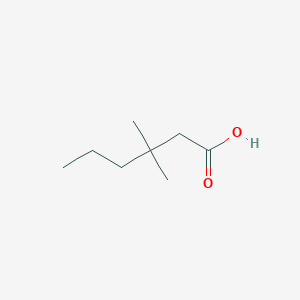
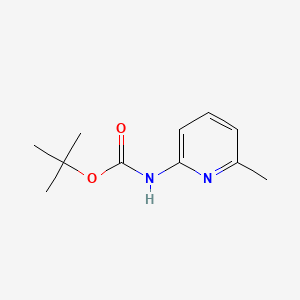

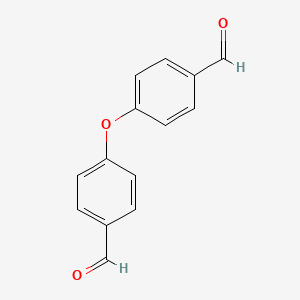
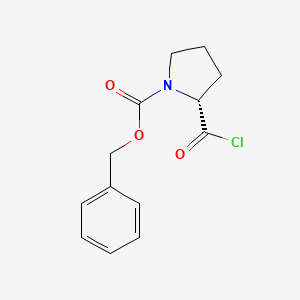
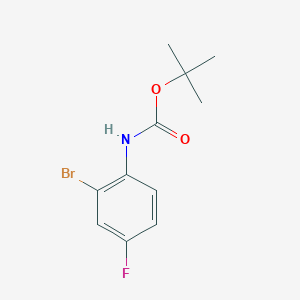

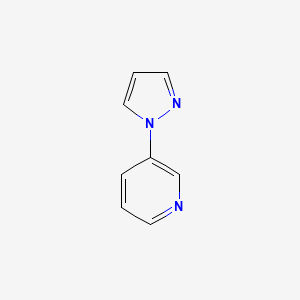
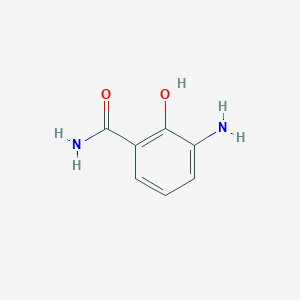
![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)
